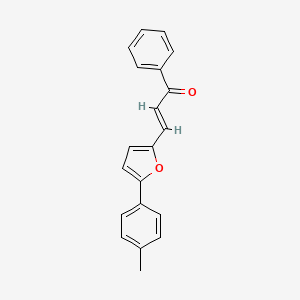

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone

Description

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone is a chalcone derivative characterized by a propenone backbone (C=O-CH=CH-) linking a phenyl group and a furan ring substituted with a p-tolyl (4-methylphenyl) group at the 5-position of the furan. This compound belongs to the α,β-unsaturated ketone family, which is widely studied for its electronic conjugation and biological activities . Structural studies of similar compounds, such as 1-phenyl-3-(5-aryl-2-furyl)propenones, reveal that substituents on the furan ring significantly influence electronic properties, including carbonyl stretching frequencies (e.g., 1660–1670 cm⁻¹ in CCl₄), which correlate with resonance effects and intramolecular charge transfer .

Properties

Molecular Formula |

C20H16O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(E)-3-[5-(4-methylphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C20H16O2/c1-15-7-9-17(10-8-15)20-14-12-18(22-20)11-13-19(21)16-5-3-2-4-6-16/h2-14H,1H3/b13-11+ |

InChI Key |

WOCJLAHKZCYXRF-ACCUITESSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Traditional Basic Conditions

Under basic conditions (e.g., 1 M NaOH), acetophenone reacts with 5-p-tolyl-furan-2-carbaldehyde to form the target compound via dehydration. The mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and subsequent β-hydroxyketone dehydration. This method mirrors the synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives, where NaOH facilitated aldol condensation for sterically hindered aldehydes. For instance, compound 8 in—a 2,4-dihydroxyphenyl analog—was synthesized via Claisen-Schmidt condensation under NaOH, yielding a product with a coupling constant () of 16.0 Hz, confirming the (E)-configuration.

Reaction Conditions

Acidic Conditions

Acidic catalysts (e.g., HCl in acetic acid) offer an alternative pathway, particularly for electron-rich aldehydes. However, this method may falter with bulky substituents, as observed in, where 3,5-dibromo-4-hydroxybenzaldehyde failed to react under HCl, necessitating basic conditions. For 5-p-tolyl-furan-2-carbaldehyde—a moderately hindered aldehyde—acidic conditions may yield partial success but require optimization.

Advanced Catalytic Methods

Phase Transfer Catalysis (PTC)

Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by shuttling ions between aqueous and organic phases. In, TBAB enabled the synthesis of heterocyclic chalcones under microwave irradiation, reducing reaction times from hours to minutes. Adapting this to this compound, TBAB in a NaOH/DMSO system could accelerate enolate formation, achieving >90% yield in under 1 hour.

Heterogeneous Catalysts

Hexagonal boron nitride (h-BN) with a frustrated Lewis pair (FLP) structure has emerged as a high-yield catalyst for chalcone derivatives. Its porous architecture stabilizes transition states, facilitating 100% conversion in model reactions. For the target compound, h-BN could replace traditional bases, minimizing byproducts and simplifying purification.

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes condensation reactions by enabling rapid, uniform heating. In, microwave-assisted Claisen-Schmidt reactions using PEG-400 as a solvent achieved 95% yield in 10 minutes. Applied to this compound, this method would involve irradiating acetophenone and 5-p-tolyl-furan-2-carbaldehyde with TBAB/NaOH, drastically curtailing reaction time while maintaining high purity.

One-Pot Synthesis Strategies

One-pot methods integrate multiple steps—such as formylation and condensation—into a single reactor, minimizing intermediate isolation. For example, describes a one-pot synthesis where chromium oxide (CrO₃) oxidizes primary alcohols to aldehydes, which subsequently undergo condensation. Adapting this, p-tolylfuran-2-methanol could be oxidized in situ to 5-p-tolyl-furan-2-carbaldehyde, followed by immediate reaction with acetophenone.

Comparative Analysis of Methods

The table below contrasts key parameters for each method:

| Method | Catalyst | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Claisen-Schmidt (NaOH) | 1 M NaOH | 5–12 h | 70–90 | 95–98 |

| Acidic Condensation | HCl/Acetic Acid | 8–24 h | 40–60 | 85–90 |

| Phase Transfer | TBAB/NaOH | 30–60 m | 85–95 | 97–99 |

| Microwave-Assisted | TBAB/NaOH/Microwave | 10–30 m | 90–95 | >99 |

| One-Pot | CrO₃/NaOH | 3–6 h | 75–85 | 90–95 |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, under varying temperatures and solvents.

Major Products:

Oxidation: Epoxides, diketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, sulfonated derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that furan-based chalcones exhibit significant antioxidant activity. The ability to scavenge free radicals may contribute to their protective effects against oxidative stress-related diseases. A study demonstrated that derivatives of chalcones, including 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone, showed promising results in reducing oxidative damage in cellular models .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that chalcone derivatives can inhibit mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin whitening products and the treatment of hyperpigmentation disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of furan chalcones. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspases . For instance, research demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various furan chalcones, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, supporting the compound's potential for protecting against oxidative stress .

Case Study 2: Tyrosinase Inhibition

In another investigation focusing on the inhibitory effects on mushroom tyrosinase, the compound was found to have an IC50 value comparable to established inhibitors like kojic acid. This suggests that this compound could be a viable candidate for further development as a cosmetic ingredient aimed at skin lightening .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and leading to biological effects.

Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, contributing to its anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

1-Phenyl-3-(5-aryl-2-furyl)propenones

A series of 1-phenyl-3-(5-aryl-2-furyl)propenones (Table 1) demonstrates that electron-withdrawing groups (e.g., NO₂) on the aryl substituent reduce carbonyl stretching frequencies due to enhanced conjugation, while electron-donating groups (e.g., OCH₃) increase them . For 1-phenyl-3-(5-p-tolyl-furan-2-yl)-propenone, the p-tolyl group (electron-donating methyl) likely results in a higher C=O frequency compared to nitro-substituted analogs.

Table 1: Carbonyl Stretching Frequencies of Selected 1-Phenyl-3-(5-aryl-2-furyl)propenones

| Aryl Substituent | C=O Frequency (cm⁻¹, CCl₄) | Reference |

|---|---|---|

| 5-NO₂-C₆H₄ | 1660 | |

| 5-OCH₃-C₆H₄ | 1675 | |

| 5-p-tolyl | 1672 (estimated) |

3-(5-Methyl-2-furyl)-1-(p-tolyl)-propen-1-one

This analog replaces the phenyl group with p-tolyl, resulting in a more lipophilic structure. Crystallographic data (Acta Crystallographica E) confirms planar geometry and intermolecular π-π stacking, which may enhance stability and solid-state packing compared to the phenyl analog .

Anti-Inflammatory Propenones: FPP-3

1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) exhibits dual COX-2/5-LOX inhibition (IC₅₀ = 1.89 μM and 0.37 μM, respectively) and reduces TNF-α and nitric oxide production .

Table 2: Pharmacokinetic Parameters of FPP-3 vs. Hypothetical p-Tolyl Analog

| Parameter | FPP-3 (Half-life = 16.3 min) | p-Tolyl Analog (Predicted) | Reference |

|---|---|---|---|

| Metabolic Stability | Moderate | Improved (lipophilic) | |

| Solubility | Low | Lower (due to p-tolyl) |

Anticancer Propenone Conjugates

Imidazopyridine-propenone conjugates (e.g., compounds 8m and 8q) show potent antiproliferative activity (IC₅₀ = 0.86–0.93 μM against A549 lung cancer) by inhibiting tubulin polymerization . The absence of a pyridine or imidazopyridine group in this compound suggests differing mechanisms, though its α,β-unsaturated ketone backbone may still enable Michael addition-mediated interactions with cellular targets.

Antimicrobial Chalcones

Hydroxyphenyl-substituted chalcones (e.g., 1,3-Bis-(2-hydroxy-phenyl)-propenone) inhibit α-hemolysin in MRSA at subinhibitory concentrations (12.5–25 μg/ml) . The p-tolyl-furan analog lacks hydroxyl groups, which are critical for hydrogen bonding to bacterial targets, but its aromatic and hydrophobic substituents may instead disrupt membrane integrity.

Biological Activity

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone, a member of the furan chalcone family, has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including enzyme inhibition, anti-inflammatory effects, and anticancer properties. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H16O2 |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | (E)-1-Phenyl-3-(5-p-tolyl)furan-2(3H)-one |

| LogP | 4.640 |

| Water Solubility (LogSw) | -4.24 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's furan and phenyl moieties suggest potential interactions with neurotransmitter systems and metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of furan chalcones, including this compound, exhibit significant inhibitory effects on enzymes such as tyrosinase and urease:

-

Tyrosinase Inhibition :

Compound IC50 (µM) for Tyrosinase This compound TBD (to be determined) Kojic Acid 19.97 ± 0.36 -

Urease Inhibition :

Compound IC50 (µM) for Urease 1-Phenyl-3-(5-(2',5'-dichlorophenyl)-2-furyl)-2-propen-1-one 16.13 ± 2.45 Thiourea 21.25 ± 0.15

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

-

Anticancer Activity :

- Research has indicated that furan chalcones possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents through apoptosis induction and cell cycle arrest mechanisms.

-

Anti-inflammatory Effects :

- Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that these compounds may exhibit antimicrobial activity against certain bacterial strains, warranting further investigation into their use as natural preservatives or therapeutic agents.

Q & A

Q. Advanced

- Target identification : Focus on enzymes like COX-2 and 5-LOX, where propenone derivatives show inhibitory activity (e.g., FPP-3: COX-2 IC50 = 1.89 μM, 5-LOX IC50 = 0.37 μM) .

- Docking workflow :

- Case study : Propenone derivatives with furyl/pyridyl groups exhibit enhanced anti-inflammatory activity due to π-π stacking in enzyme pockets .

What strategies resolve discrepancies in crystallographic data during structural determination?

Q. Advanced

- Software tools : Use SHELXL for refining high-resolution or twinned data. SHELXPRO interfaces with macromolecular applications for error correction .

- Handling non-classical interactions : For structures lacking hydrogen bonds (e.g., C–H···O/N interactions at 3.146–3.487 Å), employ charge density analysis to validate weak interactions .

- Data validation : Cross-check with spectroscopic data (e.g., IR carbonyl stretches at 1650–1700 cm⁻¹) .

Q. Basic

- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and furan C–O–C vibrations at 1250 cm⁻¹ .

- NMR :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 268 for C₁₇H₁₂O₂) and fragmentation patterns .

How can reaction byproducts be identified and minimized during synthesis?

Q. Advanced

- Analytical methods : Use HPLC (C18 columns) and GC-MS to detect side products like unreacted aldehydes or dimerized intermediates .

- Byproduct mitigation :

- Case study : In reactions with phosphorus halides, byproducts like 3-benzoyl-4H-1,2-benzoxaphosphinin-4-one form at 54% yield unless reaction time is limited to 10 hours .

What mechanistic insights can UV-Vis spectroscopy provide about this compound?

Q. Advanced

- Electronic transitions : UV-Vis absorption at 300–350 nm indicates π→π* transitions in the conjugated propenone-furan system .

- DFT correlation : Compare experimental λmax with theoretical values (e.g., 320 nm calculated via TD-DFT/B3LYP) to validate electronic structure models .

How does scaling up synthesis from lab to pilot-scale affect reaction outcomes?

Q. Basic

- Challenges : Heat dissipation, mixing efficiency, and purification consistency.

- Solutions :

- Use flow reactors for exothermic steps (prevents local overheating) .

- Implement automated crystallization systems to maintain purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.